molecular formula C15H13F6N3O4 B2508994 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) CAS No. 2089277-25-6

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid)

Cat. No.: B2508994
CAS No.: 2089277-25-6
M. Wt: 413.276
InChI Key: BLGVRDICXZNWLX-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is an organic compound that contains both azetidine and quinoxaline moieties. The compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity. The presence of bis(trifluoroacetic acid) enhances its solubility and stability, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) typically involves the reaction of azetidine with quinoxaline under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The bis(trifluoroacetic acid) component is introduced to the compound through a subsequent reaction with trifluoroacetic anhydride.

Industrial Production Methods

In an industrial setting, the production of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of azetidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Azetidine derivatives with modified side chains.

    Substitution: Substituted quinoxaline compounds with diverse functional groups.

Scientific Research Applications

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)pyridine
  • 2-(Azetidin-3-yl)benzoxazole
  • 2-(Azetidin-3-yl)benzothiazole

Uniqueness

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is unique due to the presence of both azetidine and quinoxaline moieties, which confer distinct chemical reactivity and biological activity. The bis(trifluoroacetic acid) component enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.

Properties

IUPAC Name

2-(azetidin-3-yl)quinoxaline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2C2HF3O2/c1-2-4-10-9(3-1)13-7-11(14-10)8-5-12-6-8;2*3-2(4,5)1(6)7/h1-4,7-8,12H,5-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVRDICXZNWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC3=CC=CC=C3N=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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